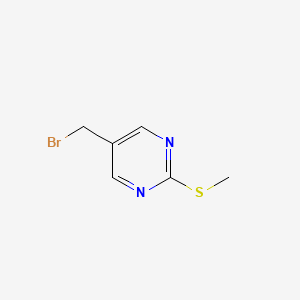

5-(Bromomethyl)-2-(methylthio)pyrimidine

概要

説明

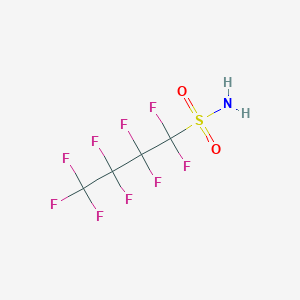

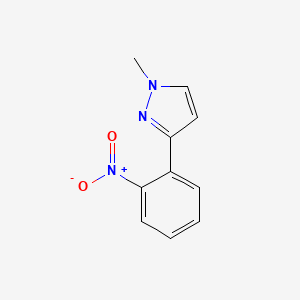

5-(Bromomethyl)-2-(methylthio)pyrimidine is a chemical compound with the empirical formula C6H6BrNS . It is a member of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves a palladium-catalyzed C–S coupling of the corresponding 5-bromo nucleoside derivative and alkyl thiol . The butyl 3-mercaptopropionate coupling products can be further converted to the corresponding disulphides, the stable precursors of 5-mercaptopyrimidine nucleosides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrC1=CC=C(SC)C=N1 . This indicates that the molecule contains a bromomethyl group attached to the 5th position and a methylthio group attached to the 2nd position of the pyrimidine ring . Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 204.09 . Its InChI key isIFMCOWPTUPYFCT-UHFFFAOYSA-N .

科学的研究の応用

Antiviral Applications

- Antiretroviral Activity : A study by Hocková et al. (2003) detailed the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where the 5-bromo compound, a derivative of "5-(Bromomethyl)-2-(methylthio)pyrimidine", showed marked inhibition of retrovirus replication in cell culture, indicating its potential as an antiretroviral agent. The 5-methyl derivative exhibited significant inhibitory activity against HIV and Moloney murine sarcoma virus, highlighting the importance of the bromomethyl group in the pyrimidine ring for antiviral activity (Hocková et al., 2003).

Antimicrobial Applications

- Antimicrobial Additives : El‐Wahab et al. (2015) synthesized compounds containing "this compound" derivatives, which, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against a range of microbial strains. This demonstrates the compound's potential as an antimicrobial additive for surface coatings and inks (El‐Wahab et al., 2015).

Synthetic Applications

Heterocyclic Compound Synthesis : The synthesis and functionalization of various heterocyclic compounds, such as thiazolo[3,2-a]pyrimidine derivatives, utilize "this compound" as a key intermediate. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Studzińska et al., 2014).

Synthesis of Tricyclic Heterocycles : Bazazan et al. (2013) developed a method for synthesizing a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives starting from "this compound". These tricyclic heterocycles are of interest for their potential biological activities and as scaffolds in drug discovery (Bazazan et al., 2013).

Safety and Hazards

作用機序

Target of Action

It is known that brominated pyrimidine analogues like 5-bromouracil have been studied for their interaction with base pairs consisting of cytosine ©, thymine (t), and uracil (u) .

Mode of Action

Brominated pyrimidine analogues are known to interact with their targets through stacking . In the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in the biosynthesis of pyrimidine deoxyribonucleotides .

Result of Action

It is known that brominated pyrimidine analogues can form stable structures with dna-like twists .

Action Environment

It is known that the stacking advantage of brominated pyrimidine analogues is reversed in the gas phase and mostly nullified in water .

特性

IUPAC Name |

5-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDEQHBZAMJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate](/img/structure/B3041481.png)

![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)

![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)

![4-[4-(trifluoromethyl)phenyl]dihydro-2H-pyran-2,6(3H)-dione](/img/structure/B3041504.png)